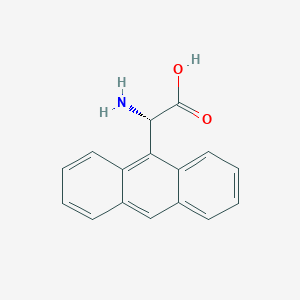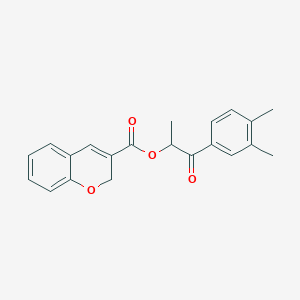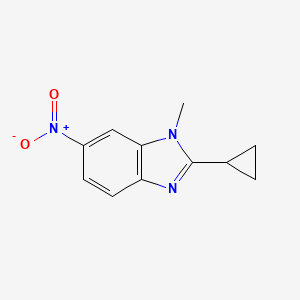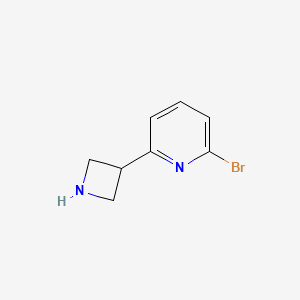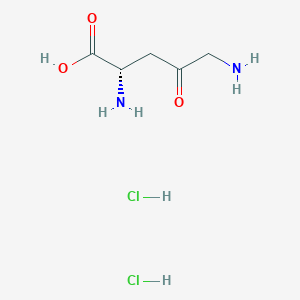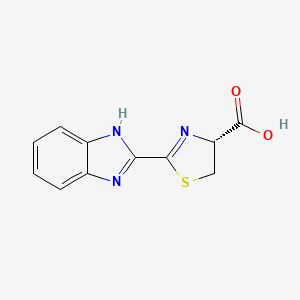
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by its unique structure, which includes hydroxyl and methoxy functional groups attached to an acridinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxybenzene and 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl groups at the desired positions.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: To achieve selective hydroxylation and methoxylation.
Recrystallization: To purify the compound and remove any impurities.
Chromatography: For further purification and isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydroacridines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxy-7-methoxyacridin-9,10-quinone.
Reduction: Formation of 1,3-dihydroxy-7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxyacridin-9(10H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxyacridin-9(10H)-one: Lacks the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydroxy-9(10H)-acridinone: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
612541-98-7 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
Clé InChI |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)
